molecular formula C25H20ClN3O4S B11386813 Ethyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate

Ethyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B11386813
M. Wt: 494.0 g/mol
InChI Key: DZKYFLDRCUBTAV-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring fused with a thiophene ring, both of which are known for their significant biological activities. The presence of chlorophenyl and methylphenyl groups further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

The synthesis of ETHYL 2-[1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves multiple steps. One common method includes the cyclization reaction of N-(4-chlorophenyl)-β-alanine in the presence of piperidine as a catalyst. This reaction yields ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which is then reacted with various hydrazines to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

ETHYL 2-[1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Industry: It can be used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyridazine and thiophene derivatives, such as:

Compared to these compounds, ETHYL 2-[1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE exhibits unique properties due to the combination of its pyridazine and thiophene rings, along with the specific substituents. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H20ClN3O4S

Molecular Weight

494.0 g/mol

IUPAC Name

ethyl 2-[[1-(4-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C25H20ClN3O4S/c1-3-33-25(32)21-19(16-6-4-15(2)5-7-16)14-34-24(21)27-23(31)22-20(30)12-13-29(28-22)18-10-8-17(26)9-11-18/h4-14H,3H2,1-2H3,(H,27,31)

InChI Key

DZKYFLDRCUBTAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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